2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile
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Description
“2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile” is a chemical compound that has been studied in the field of organic chemistry . It has been found to react with oxygen-centered nucleophiles to form addition products at the cyano groups while conserving the three-membered ring .
Chemical Reactions Analysis
This compound reacts with oxygen-centered nucleophiles to form addition products at the cyano groups while conserving the three-membered ring . Reactions with alcohols require the presence of a base catalyst . The reactions with thiols, aliphatic amines, and anilines are accompanied by the opening of the three-membered ring .Scientific Research Applications
Indole Synthesis
Indoles are pivotal structures in pharmaceuticals, natural products, and materials science. The synthesis of indoles, including compounds like "2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile," involves various methodologies that have been developed and refined over the years. Taber and Tirunahari (2011) provided a comprehensive review of indole synthesis, proposing a classification system for all known synthetic routes. This classification helps in understanding the strategic approaches to constructing the indole nucleus, which is crucial for developing new compounds with potential scientific applications (Taber & Tirunahari, 2011).
Cyclopropane Functionalization
The three-membered ring of cyclopropane is a common motif in drug molecules, and its functionalization has been the subject of extensive research. Sedenkova et al. (2018) discussed the oxyfunctionalization of the CH2-group activated by an adjacent three-membered ring, which is relevant to the modification of cyclopropane derivatives. This process allows for the direct approach towards carbonylcyclopropanes and is significant for synthesizing compounds with intricate structures such as "this compound." The review highlights the efficiency of various oxidants in transforming cyclopropane-containing compounds, which is crucial for synthetic organic chemistry applications (Sedenkova et al., 2018).
Properties
IUPAC Name |
2-oxospiro[1H-indole-3,1'-cyclopropane]-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-6-7-1-2-9-8(5-7)11(3-4-11)10(14)13-9/h1-2,5H,3-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDKODOLBDHNQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=CC(=C3)C#N)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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